Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile (CAS: 1889415-23-9) has emerged as a highly versatile, privileged scaffold[1]. Combining the rigid, lipophilic nature of a functionalized benzofuran core with the synthetic reactivity of an acetonitrile moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and allosteric modulators. This whitepaper details its physicochemical profile, validated synthetic workflows, and its mechanistic utility in therapeutic development.
Molecular Architecture & Physicochemical Profile
The utility of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile stems from its dual-domain architecture. The benzofuran core acts as an indole bioisostere; however, substituting the indole nitrogen with an oxygen atom eliminates a hydrogen-bond donor. This subtle modification increases the molecule's overall lipophilicity (LogP), enhancing cell membrane permeability while maintaining aromatic stacking capabilities.
The C3-methyl group provides a specific steric vector that restricts rotational degrees of freedom, often locking the scaffold into a bioactive conformation within target protein pockets[2]. Meanwhile, the C5-acetonitrile group features highly acidic alpha-protons due to the electron-withdrawing cyano group, enabling facile functionalization.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile |
| CAS Registry Number | 1889415-23-9[1] |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Structural Core | Benzofuran |
| Functional Group | Acetonitrile (-CH₂CN) |
| Predicted LogP | ~2.8 (Favorable for passive membrane diffusion) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Nitrile Nitrogen, Furan Oxygen) |
| Solubility Profile | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
Synthetic Pathways & Experimental Protocols
To ensure reproducibility and high yield, the synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is best approached via a two-step sequence starting from the corresponding benzyl alcohol.
Figure 1: Two-step synthetic workflow for 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile.
Step 1: Bromination of (3-Methylbenzofuran-5-yl)methanol
Causality & Rationale: Phosphorus tribromide (PBr₃) is explicitly selected over hydrobromic acid (HBr). The benzofuran core is sensitive to strongly acidic aqueous conditions, which can induce unwanted ring-opening or polymerization. PBr₃ operates under mild, anhydrous conditions, preserving the integrity of the heterocyclic core.
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Initiation : Dissolve 1.0 equivalent of (3-methylbenzofuran-5-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.
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Reagent Addition : Cool the reaction vessel to 0 °C. Add 1.2 equivalents of PBr₃ dropwise over 15 minutes. Note: Slow addition is critical to control the exothermic halogenation.
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Propagation : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) for an additional 2 hours.
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Workup : Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize excess PBr₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-(bromomethyl)-3-methylbenzofuran.
Step 2: Nucleophilic Cyanation
Causality & Rationale: The conversion utilizes Sodium Cyanide (NaCN) in Dimethyl Sulfoxide (DMSO). As a polar aprotic solvent, DMSO solvates the sodium cation while leaving the cyanide anion highly "naked" and nucleophilic. This dramatically accelerates the SN2 displacement of the bromide and minimizes competing elimination byproducts.
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Initiation : Dissolve the crude 5-(bromomethyl)-3-methylbenzofuran (1.0 eq) in anhydrous DMSO (0.2 M).
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Reaction : Add 1.5 equivalents of NaCN in a single portion at RT. Stir for 12 hours.
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Isolation : Dilute the mixture with water (5x the volume of DMSO) to precipitate the organic product, then partition with Ethyl Acetate (EtOAc).
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Purification : Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to quantitatively remove residual DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc) to isolate the target nitrile.
Application in Drug Discovery & Biological Mechanisms
The 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile scaffold is not an end-product but a highly functionalized intermediate utilized to access diverse pharmacological spaces.
Figure 2: Divergent pharmacological applications of the benzofuran-acetonitrile scaffold.
Modulating Cancer Metabolism via PFKFB3/4
Cancer cells rely heavily on aerobic glycolysis (the Warburg effect). The enzymes 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 and 4 (PFKFB3/4) are critical regulators of this pathway. Derivatives of 3-methylbenzofuran synthesized from the acetonitrile precursor act as potent inhibitors of these kinases. The benzofuran core anchors the molecule in the hydrophobic pocket of the kinase domain, while functionalization at the C5-acetonitrile position allows the molecule to extend into and interact with the ATP-binding site, effectively starving the tumor cells of energy[3].
PAS Kinase (PASK) Inhibition
PASK is a serine/threonine kinase that regulates lipid and glucose metabolism, making it a prime target for treating metabolic diseases like Type 2 Diabetes. The steric bulk provided by the C3-methyl group on the benzofuran ring is perfectly complementary to the PASK allosteric site. The acetonitrile group is typically hydrolyzed to a carboxylic acid or converted to an amide to establish critical hydrogen-bonding networks with the kinase hinge region[4].
Hsp90 Allosteric Modulation
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for protein folding. While traditional inhibitors target the N-terminal ATP-binding site, benzofuran derivatives target the C-terminal domain (CTD), acting as allosteric modulators. The synthetic versatility of the C5-acetonitrile group allows medicinal chemists to introduce basic or acidic functionalities that fine-tune the electrostatic interactions within the Hsp90 CTD allosteric pocket, leading to the proteasomal degradation of oncogenic client proteins[2].
References
- Title: WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb Source: Google Patents / WIPO URL
- Title: US20120277224A1 - Heterocyclic compounds for the inhibition of pask Source: Google Patents / USPTO URL
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Title: Synthesis of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofuran allosteric modulators of Hsp90 activity Source: AIR Unimi (Institutional Research Archive) URL: [Link]
Sources
- 1. 2-(3-methyl-1-benzofuran-5-yl)acetonitrile | 1889415-23-9 [sigmaaldrich.com]
- 2. air.unimi.it [air.unimi.it]
- 3. WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb - Google Patents [patents.google.com]
- 4. US20120277224A1 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]
